3-(hydroxymethyl)-3H-quinolin-2-one
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Overview
Description
3-(hydroxymethyl)-3H-quinolin-2-one is a heterocyclic compound that features a quinoline core structure with a hydroxymethyl group attached at the third position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(hydroxymethyl)-3H-quinolin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminobenzyl alcohol with ethyl acetoacetate in the presence of a base, followed by cyclization to form the quinoline ring. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-(hydroxymethyl)-3H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of 3-(carboxymethyl)-3H-quinolin-2-one.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-(hydroxymethyl)-3H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(hydroxymethyl)-3H-quinolin-2-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity. The quinoline core can intercalate with DNA or interact with enzymes, affecting their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound without the hydroxymethyl group.
2-hydroxyquinoline: A similar compound with a hydroxyl group at the second position.
3-methylquinoline: A compound with a methyl group at the third position instead of a hydroxymethyl group.
Uniqueness
3-(hydroxymethyl)-3H-quinolin-2-one is unique due to the presence of the hydroxymethyl group, which can enhance its solubility and reactivity compared to other quinoline derivatives. This functional group also allows for further chemical modifications, making it a versatile intermediate in synthetic chemistry.
Properties
Molecular Formula |
C10H9NO2 |
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Molecular Weight |
175.18 g/mol |
IUPAC Name |
3-(hydroxymethyl)-3H-quinolin-2-one |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,8,12H,6H2 |
InChI Key |
SWQQPWDZYZPNHZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(C(=O)N=C2C=C1)CO |
Origin of Product |
United States |
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